molecular formula C13H16BrN5O B2890642 1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea CAS No. 2094717-93-6

1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea

Cat. No. B2890642
M. Wt: 338.209
InChI Key: BWPOAXXWZNBYAP-UHFFFAOYSA-N
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Description

The compound “1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea” is a derivative of 6-Bromoimidazo[1,2-a]pyrazin-2-amine . It is used in organic syntheses and as pharmaceutical intermediates .


Synthesis Analysis

The synthesis of related compounds, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, has been reported from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C6H5BrN4/c7-4-2-11-3-5 (8)10-6 (11)1-9-4/h1-3H,8H2 . The molecular weight of the compound is 213.04 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Physical And Chemical Properties Analysis

The compound is a beige powder . It has a melting point of 159-160°C . It is slightly soluble in water .

Safety And Hazards

The compound should be stored at room temperature . It is incompatible with strong oxidizing agents . Further safety and hazard information should be obtained from the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The compound and its derivatives have significant biological and therapeutic value . They serve as pharmacophores for many molecules and have received great attention in recent years due to their varied medicinal applications . Therefore, developing convenient synthetic methods for these structures is very meaningful .

properties

IUPAC Name

3-(6-bromoimidazo[1,2-a]pyrazin-2-yl)-1-ethyl-1-(2-methylprop-2-enyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5O/c1-4-18(6-9(2)3)13(20)17-11-8-19-7-10(14)15-5-12(19)16-11/h5,7-8H,2,4,6H2,1,3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPOAXXWZNBYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)NC1=CN2C=C(N=CC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{6-Bromoimidazo[1,2-a]pyrazin-2-yl}-3-ethyl-3-(2-methylprop-2-en-1-yl)urea

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